tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate
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Overview
Description
tert-Butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate: is an organic compound with a unique spirocyclic structure. It is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules. The compound’s structure features a spiro[3.5]nonane core, which is a bicyclic system with a nitrogen atom incorporated into one of the rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with trichloroacetyl chloride. This reaction proceeds under controlled conditions to form the desired spirocyclic compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology and Medicine: The compound is utilized in the design of bioactive molecules, including potential therapeutic agents. It has been investigated for its role in modulating biological pathways and its potential as a drug candidate .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- tert-Butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 5-formyl-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Uniqueness: tert-Butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its specific substitution pattern and the presence of a formyl group at the 1-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
2354362-69-7 |
---|---|
Molecular Formula |
C14H23NO3 |
Molecular Weight |
253.3 |
Purity |
95 |
Origin of Product |
United States |
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